molecular formula C23H15ClN4O5S B2511176 6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1116050-04-4

6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Katalognummer: B2511176
CAS-Nummer: 1116050-04-4
Molekulargewicht: 494.91
InChI-Schlüssel: PNOKZKAGVQHJEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a quinazolin-8-one core fused with a [1,3]dioxolo ring, substituted at positions 6 and 7 with a sulfanyl-linked 3-(2-chlorophenyl)-1,2,4-oxadiazole moiety and a furan-2-ylmethyl group, respectively. The 1,2,4-oxadiazole ring is known for enhancing metabolic stability and binding affinity in medicinal compounds, while the 2-chlorophenyl group may influence steric and electronic interactions with biological targets . The furan-2-ylmethyl substituent could modulate solubility and pharmacokinetic properties.

Eigenschaften

IUPAC Name

6-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O5S/c24-16-6-2-1-5-14(16)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-15(17)22(29)28(23)10-13-4-3-7-30-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOKZKAGVQHJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CC=C5Cl)CC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the reaction of 2-chlorobenzohydrazide with a suitable nitrile oxide precursor. This intermediate is then coupled with a furan-2-ylmethyl derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles such as sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1 Triazoloquinazoline Derivatives () Compounds like 6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one share the quinazolinone core but replace the 1,2,4-oxadiazole with a triazole ring. Synthesis routes involve chloroesters or cinnamoyl chloride with potassium iodide catalysis, yielding moderate purity (60-75%) . These derivatives are typically evaluated for anticonvulsant or anticancer activity but lack the furan and dioxolo substituents, which may limit cross-target interactions compared to the target compound.

2.1.2 Oxadiazole-Containing Chromen-2-ones () Compounds such as 3-(4-acetyl-5H-methyl-5-substituted-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones exhibit anticonvulsant activity at 30 mg/kg (e.g., compound 6e). While their chromen-2-one core differs from quinazolinone, the shared 1,3,4-oxadiazole ring and aryl substitutions suggest similar metabolic stability. The absence of a dioxolo ring in these compounds may reduce blood-brain barrier penetration relative to the target compound .

2.1.3 Chlorinated vs. Non-Chlorinated Analogues () In laterally chlorinated Schiff base esters, the addition of a chlorine atom lowers melting points by 15-20°C compared to non-chlorinated homologues, likely due to disrupted crystal packing. For the target compound, the ortho-chlorine on the phenyl group may similarly enhance solubility or alter binding kinetics versus unsubstituted analogues .

Functional Analogues

2.2.1 Proteomic Interaction Profiles ()
The CANDO platform predicts bioactivity via proteomic interaction signatures rather than structural similarity. A compound with overlapping interaction patterns (e.g., dendalone 3-hydroxybutyrate in ) might share off-target effects or therapeutic indications with the target compound, despite differing in chemical structure .

2.2.2 Gene Expression Correlation ()
Structurally similar compounds have a 30% probability of shared bioactivity. The target compound’s furan and dioxolo groups may induce divergent gene expression profiles compared to simpler triazoloquinazolines, underscoring the need for empirical validation .

Data Table: Key Comparative Features

Compound Class Core Structure Key Substituents Biological Activity Synthesis Yield/Purity Reference
Target Compound Quinazolin-8-one 1,2,4-Oxadiazole, 2-chlorophenyl, furan Not reported Not specified N/A
Triazoloquinazolines Triazoloquinazolinone Cinnamoyl, methyl Anticonvulsant (MES test) 60-75% purity
Oxadiazole-chromen-2-ones Chromen-2-one 1,3,4-Oxadiazole, acetyl, substituted phenyl Anticonvulsant (30 mg/kg) High yield
Chlorinated Schiff Base Esters Schiff base Lateral chlorine, alkyl chains Liquid crystalline phases >80% purity

Research Findings and Implications

  • Synthesis Challenges : The target compound’s 1,2,4-oxadiazole and dioxolo groups may require multi-step protocols akin to (e.g., sulfanyl linkage via DMF-mediated reactions), but yields could be lower due to steric hindrance from the 2-chlorophenyl group .
  • Bioactivity Prediction : Computational tools like SimilarityLab () could identify commercial analogues with shared fragments (e.g., oxadiazole or furan), but QSAR models () may outperform structural similarity in predicting activity .
  • Thermal Properties: The chlorine atom likely reduces melting points versus non-chlorinated quinazolinones, improving formulation flexibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.